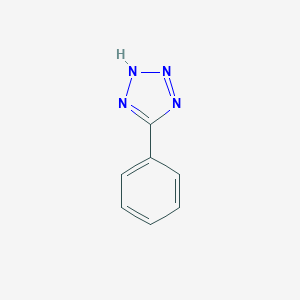

5-Phenyl-1H-tetrazole

Beschreibung

Historical Context and Discovery of Tetrazoles

The journey of tetrazoles began in 1885 when Swedish chemist J. A. Bladin first synthesized a derivative of this novel ring structure. rug.nlvu.edu.aunih.gov He named the five-membered ring, containing four nitrogen atoms and one carbon atom, "tetrazole". rug.nlnih.gov For several decades following its discovery, research into tetrazole compounds was limited, with only a few hundred derivatives reported by 1950. nih.gov The primary synthesis of tetrazoles involves a [3+2] cycloaddition reaction between nitriles and sodium azide (B81097).

The structural curiosity of tetrazoles lies in their existence as two tautomeric forms: 1H- and 2H-tetrazoles, which exist in an approximate 1:1 ratio in solution. nih.govnih.gov Despite having a high nitrogen content, the tetrazole ring exhibits considerable stability due to its aromatic nature. mdpi.com

Significance of 5-Phenyl-1H-tetrazole in Modern Chemistry

This compound, a derivative where a phenyl group is attached to the 5-position of the tetrazole ring, has emerged as a particularly important compound. Its significance stems from its role as a bioisostere for the carboxylic acid functional group. rug.nlthieme-connect.com This means that it can mimic the properties of carboxylic acids in biological systems, a feature that is highly valuable in medicinal chemistry for enhancing the pharmacokinetic properties of drugs. rug.nl

The synthesis of this compound is typically achieved through the reaction of benzonitrile (B105546) with an azide source. google.com Modern synthetic methods have been optimized to achieve high yields, with some processes reporting up to 88%. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆N₄ |

| Molecular Weight | 146.15 g/mol |

| Melting Point | 216 °C (decomposes) sigmaaldrich.com |

| Appearance | White to almost white crystalline powder chemicalbook.com |

This table is interactive. Users can sort and filter the data.

Scope and Applications in Interdisciplinary Research

The applications of this compound and its derivatives extend across various scientific disciplines, highlighting its versatility.

In medicinal chemistry , it serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, particularly in a new generation of cephalosporin (B10832234) antibiotics and antifungal agents. google.com Its derivatives have been investigated for a range of biological activities, including as anti-inflammatory, analgesic, anticonvulsant, and anticancer agents. nih.govresearchgate.net

In materials science , the high nitrogen content of the tetrazole ring makes its derivatives of interest as energetic materials for applications in propellants and explosives. ontosight.ai Furthermore, this compound is utilized as a corrosion inhibitor, forming a protective layer on metal surfaces. ontosight.ai

In coordination chemistry , this compound and its analogs act as versatile ligands for the synthesis of metal complexes, coordination polymers, and metal-organic frameworks (MOFs). thieme-connect.com These materials have potential applications in catalysis and the development of luminescent materials.

Table 2: Interdisciplinary Applications of this compound

| Field | Application |

|---|---|

| Medicinal Chemistry | Intermediate for antibiotics and antifungals, bioisostere google.com |

| Materials Science | Energetic materials, corrosion inhibitor ontosight.ai |

This table is interactive. Users can sort and filter the data.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-phenyl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-4-6(5-3-1)7-8-10-11-9-7/h1-5H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARUHZGHZWCEQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044858 | |

| Record name | 5-Phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661722 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

18039-42-4 | |

| Record name | 5-Phenyltetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18039-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-1H-tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018039424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Phenyltetrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Tetrazole, 5-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-PHENYL-1H-TETRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L66K25GN4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Mechanisms of 5 Phenyl 1h Tetrazole

Conventional Synthetic Routes to 5-Substituted 1H-Tetrazoles

The most established and widely employed method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source. thieme-connect.comacs.org This approach has become the conventional route due to its directness and versatility. thieme-connect.com Historically, this synthesis involved reactants like the highly toxic and explosive hydrazoic acid, prompting the development of safer and more efficient protocols using inorganic azides and various catalysts. nih.govthieme-connect.com Alternative strategies have also been developed, including methods starting from aldehydes or oximes, which offer advantages in terms of starting material availability and handling. nih.govresearchgate.net

[3+2] Cycloaddition of Nitriles with Azide Ions

The cornerstone of 5-substituted 1H-tetrazole synthesis is the formal [3+2] cycloaddition of an azide with a nitrile. thieme-connect.comacs.org This reaction unites an azide ion with an organic nitrile to form the stable five-membered tetrazole ring. nih.gov The process is often catalyzed to overcome a significant activation energy barrier. acs.org A wide array of catalysts, including both homogeneous and heterogeneous systems, have been developed to facilitate this transformation under milder conditions and with improved yields. nih.govacs.org For instance, the reaction can be effectively promoted by various metal salts, Lewis acids, and solid-supported acid catalysts. nih.gov

The precise mechanism of the reaction between an azide ion and a nitrile has been a subject of study, with evidence pointing towards a process more complex than a simple concerted cycloaddition. acs.orgresearchgate.net Density functional theory (DFT) calculations suggest a stepwise mechanism. acs.orgresearchgate.net The reaction may proceed through an initial nucleophilic attack by the azide ion on the nitrile carbon, followed by cyclization. acs.org An alternative proposed pathway involves a nitrile activation step that leads to the formation of an imidoyl azide intermediate, which then cyclizes to yield the tetrazole ring. acs.orgresearchgate.net

Catalysts play a critical role in facilitating this nucleophilic attack. Lewis acids, such as zinc(II) salts, activate the nitrile group by coordinating to its nitrogen atom. nih.gov This coordination increases the electrophilicity of the nitrile carbon, substantially lowering the energy barrier for the azide's nucleophilic attack. nih.govrsc.org The rate of the cycloaddition is therefore significantly enhanced in the presence of an effective catalyst. organic-chemistry.org

Benzonitrile (B105546) is the direct precursor for the synthesis of 5-phenyl-1H-tetrazole via the [3+2] cycloaddition pathway. scispace.comgoogle.com In a typical procedure, benzonitrile is reacted with an azide source in a suitable solvent and often in the presence of a catalyst. google.com The reaction conditions, such as temperature and solvent, are optimized to achieve high yields. For example, using a sulfonated carbon catalyst derived from glycerol, the reaction of benzonitrile with sodium azide in dimethylformamide (DMF) at 100 °C for 6 hours resulted in a 92% isolated yield of this compound. ajgreenchem.com The choice of solvent can also be critical; studies have been conducted in various media, including DMF, dimethyl sulfoxide (B87167) (DMSO), and alcohols. google.comresearchgate.net

The reaction can be performed using various catalytic systems. A model reaction for optimizing conditions often involves the cycloaddition of benzonitrile and sodium azide. researchgate.net For instance, the use of a copper(II) sulfate (B86663) pentahydrate catalyst in DMSO at 140 °C for one hour has been reported for the synthesis of this compound. scispace.com

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| SO3H-carbon | DMF | 100 | 6 | 92 | ajgreenchem.com |

| CuSO4·5H2O (2 mol%) | DMSO | 140 | 1 | Crude Solid | scispace.com |

| Silica (B1680970) Sulfuric Acid | DMF | Reflux | 4-12 | 72-95 | nih.gov |

| Cuttlebone | DMSO | 110 | 0.5 | 95 | rsc.orgresearchgate.net |

| Co(II) complex (1 mol%) | DMF | 110 | 12 | 98 | acs.org |

Sodium azide (NaN₃) is the most commonly used azide source for the synthesis of 5-substituted 1H-tetrazoles due to its availability and relative stability compared to hydrazoic acid. nih.govscispace.comthieme-connect.com It serves as the nucleophile that adds to the nitrile precursor. acs.orgorganic-chemistry.org The reaction between nitriles and sodium azide typically requires a catalyst to proceed efficiently. nih.govscispace.com

A multitude of catalytic systems have been successfully paired with sodium azide, including:

Zinc Salts: Zinc(II) chloride or other zinc salts are effective catalysts, proceeding readily in solvents like water or isopropanol. organic-chemistry.org

Copper Catalysts: Various copper complexes and salts, such as copper(II) acetate (B1210297), copper(II) sulfate, and copper(I) oxide, have been shown to catalyze the cycloaddition. scispace.comresearchgate.netresearchgate.net

Solid Acids: Heterogeneous catalysts like silica sulfuric acid provide high yields and offer the advantage of easy separation and reusability. nih.gov

Cobalt Complexes: Cobalt(II) complexes have been reported as efficient homogeneous catalysts for the [3+2] cycloaddition of sodium azide to organonitriles. acs.org

The reaction generally involves heating a mixture of the nitrile, sodium azide, and the catalyst in a high-boiling aprotic solvent like DMF or DMSO. nih.govgoogle.comajgreenchem.com

Synthesis from Aldehydes, Hydroxylamine (B1172632), and Sodium Azide

An alternative, one-pot, three-component strategy for synthesizing 5-substituted 1H-tetrazoles involves the reaction of an aldehyde, hydroxylamine hydrochloride, and sodium azide. nih.govresearchgate.net This method is advantageous as it utilizes readily available and less toxic aldehydes in place of nitriles. nih.gov The reaction likely proceeds through the in situ formation of an aldoxime from the aldehyde and hydroxylamine. researchgate.netresearchgate.net The aldoxime then undergoes a cycloaddition reaction to form the tetrazole ring. researchgate.net

Various catalysts have been employed to promote this transformation, including humic acid, copper acetate, and nano-sized copper(I) oxide. nih.govorganic-chemistry.orgresearchgate.net For example, using humic acid as a catalyst in water at 100°C, a range of aldehydes were converted to the corresponding tetrazoles in high yields. nih.gov A gram-scale synthesis of this compound from benzaldehyde (B42025), hydroxylamine hydrochloride, and sodium azide using this method has been successfully demonstrated. nih.gov Similarly, the use of [bmim]N₃ (1-butyl-3-methylimidazolium azide) as a "green" azide source has been explored in a copper-catalyzed, one-pot reaction starting from aldehydes. organic-chemistry.org

| Starting Material | Azide Source | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde, Hydroxylamine HCl | Sodium Azide | Humic Acid | Water | 100 | 91 | nih.gov |

| Benzaldehyde, Hydroxylamine | [bmim]N₃ | Cu(OAc)₂ | DMF | 120 | Excellent | organic-chemistry.org |

| Benzaldehyde, Hydroxylamine HCl | Tetrabutylammonium azide | nano-Cu₂O-MFR | Water | 100 | 92 | researchgate.net |

Synthesis from Oximes and Azide Reagents

The synthesis of 5-substituted 1H-tetrazoles can also be achieved directly from oximes and an azide source like sodium azide. researchgate.netaston.ac.uk This method circumvents the need for nitriles as starting materials and takes advantage of the reactivity of the C=N bond in the oxime. researchgate.netaston.ac.uk The use of oximes is considered advantageous due to their ease of preparation and less toxic nature. aston.ac.uk

The reaction is typically catalyzed by a Lewis acid or a transition metal. organic-chemistry.orgaston.ac.uk Catalysts such as indium(III) chloride and copper(II) acetate have been shown to be effective. organic-chemistry.orgresearchgate.net For instance, a protocol using copper acetate as a catalyst facilitates the reaction between various oximes and sodium azide. researchgate.net Nickel-based nanoparticles have also been developed as a reusable heterogeneous catalyst for the synthesis of tetrazoles from aldoximes and sodium azide in water. aston.ac.uk The proposed mechanism involves the activation of the oxime's C=N bond by the catalyst, which facilitates the subsequent cycloaddition with the azide. researchgate.net

Cascade Reactions Involving Isocyanides

Cascade reactions provide an efficient pathway for the synthesis of complex molecules like this compound in a single operation, avoiding the isolation of intermediates. A notable example involves the use of isocyanides. One such method begins with the addition of sodium azide to isocyanide dibromides. This is followed by an electrocyclization step to form the tetrazole ring. A subsequent Suzuki coupling can then be employed to introduce the phenyl group, yielding this compound. organic-chemistry.org This sequence demonstrates a streamlined approach to constructing the substituted tetrazole core. organic-chemistry.org

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, improved yields, and greater selectivity. The synthesis of this compound has benefited significantly from the development of various catalytic systems.

Homogeneous Catalysis

Homogeneous catalysts, which exist in the same phase as the reactants, are widely employed in the synthesis of this compound. These catalysts are typically metal-based and facilitate the key bond-forming steps in the creation of the tetrazole ring.

Indium(III) chloride (InCl₃) has emerged as an effective Lewis acid catalyst for the synthesis of 5-substituted-1H-tetrazoles, including the phenyl derivative. organic-chemistry.org One common method involves the reaction of benzonitrile with sodium azide. sioc-journal.cn InCl₃ catalyzes the [3+2] cycloaddition of the azide to the nitrile group. sioc-journal.cn This catalytic system is advantageous due to its low catalyst loading, relatively mild reaction conditions, and the ability to produce good to excellent yields of the desired product. organic-chemistry.org

Another approach utilizing InCl₃ involves the reaction of aldoximes with sodium azide. The catalyst activates the C=N bond of the oxime, facilitating a nucleophilic attack by the azide ion, followed by cycloaddition to form the tetrazole ring. organic-chemistry.org Research has shown that a catalyst loading of 3 mol% InCl₃ in DMF at 120°C provides optimal conditions for this transformation, yielding up to 92% of this compound from benzaldoxime. organic-chemistry.orgresearchgate.net The reaction is compatible with a variety of functional groups, though aromatic oximes generally provide higher yields than aliphatic ones. organic-chemistry.org

Table 1: Synthesis of this compound using InCl₃ Catalysis

| Starting Material | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzonitrile | Not specified | Not specified | Not specified | Not specified | Good to quantitative | sioc-journal.cn |

| Benzaldoxime | 3 mol% | DMF | 120 | 15 | 92 | organic-chemistry.orgresearchgate.net |

Zinc salts, particularly zinc acetate dihydrate (Zn(OAc)₂·2H₂O), have proven to be effective, eco-friendly, and affordable catalysts for the synthesis of 5-substituted-1H-tetrazoles. growingscience.comresearchgate.net A one-pot, three-component reaction of an aldehyde (such as benzaldehyde), hydroxylamine, and sodium azide in the presence of a catalytic amount of Zn(OAc)₂·2H₂O is a common strategy. growingscience.comresearchgate.net The reaction is typically carried out in a solvent like toluene (B28343) at reflux temperature. growingscience.com

The catalytic loading is a crucial parameter, with 10 mol% of Zn(OAc)₂·2H₂O being identified as optimal for maximizing the yield of this compound. growingscience.comresearchgate.net While other zinc salts can also catalyze the reaction, they often result in lower yields or require longer reaction times. growingscience.com The use of Zn(OAc)₂·2H₂O offers several advantages, including short reaction times, high yields, a safe process, and a straightforward workup. growingscience.comresearchgate.net

Table 2: Effect of Different Catalysts on the Synthesis of this compound

| Catalyst (20 mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| None | ChCl-urea | 100 | 0 | lookchem.com |

| FeCl₃ | ChCl-urea | 100 | <5 | lookchem.com |

| Zn(OAc)₂ | ChCl-urea | 100 | 38 | lookchem.com |

| ZnCl₂ | ChCl-urea | 100 | 47 | lookchem.com |

| CuCl₂·2H₂O | ChCl-urea | 100 | 46 | lookchem.com |

| Cu₂O | ChCl-urea | 100 | 70 | lookchem.com |

| Cu(NO₃)₂·3H₂O | ChCl-urea | 100 | 79 | lookchem.com |

| Cu(OAc)₂ | ChCl-urea | 100 | 90 | lookchem.com |

Copper catalysts, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), are also employed in the synthesis of this compound. researchgate.netscispace.com These catalysts are readily available, inexpensive, and environmentally benign. scispace.com The synthesis is typically carried out via a [3+2] cycloaddition reaction between a nitrile (like benzonitrile) and sodium azide in a solvent such as DMSO. researchgate.netscispace.com

The use of CuSO₄·5H₂O as a mild Lewis acid facilitates the reaction under relatively mild conditions, leading to good to excellent yields of the tetrazole product. scispace.com This method is valued for its short reaction times, safe procedure, and simple workup, making it a valuable contribution to the synthesis of 5-substituted-1H-tetrazoles. scispace.com Other copper salts, such as Cu(OAc)₂, have also been shown to be highly effective, providing excellent yields. lookchem.com

Table 3: Optimization of Reaction Conditions for this compound Synthesis using CuSO₄·5H₂O

| Catalyst Loading | Solvent | Temperature (°C) | Molar Ratio (Benzonitrile:Sodium Azide) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2 mol% | DMSO | 140 | 1:1 | Excellent | researchgate.net |

Ruthenium-based catalysts have been utilized for the arylation of the tetrazole ring, a key step in the synthesis of certain derivatives of this compound. mdpi.com For instance, ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O) has been reported as an efficient catalyst for the arylation of phenyl tetrazole with aryl bromides. mdpi.com This approach is considered a greener and more sustainable route for accessing important pharmaceutical compounds. mdpi.com

More recently, stable ruthenium(II) catalysts, such as [RuCl₂(p-cymene)]₂, in combination with amino acid ligands, have been employed for the arylation of phenyl tetrazole with less expensive aryl chlorides. mdpi.com These catalytic systems operate in the presence of a base like potassium carbonate in a solvent such as 1,4-dioxane. mdpi.com The development of these ruthenium-based catalytic methods highlights the continuous effort to create more efficient and economical synthetic pathways. mdpi.com

Heterogeneous Catalysis and Green Chemistry Principles

Heterogeneous catalysts are pivotal in developing sustainable synthetic routes for this compound. These catalysts, existing in a different phase from the reactants, are easily separated and often reusable, minimizing waste and production costs. The application of green chemistry principles, such as the use of non-toxic solvents and energy-efficient processes, is a common thread in these modern synthetic approaches.

SO3H-Carbon Catalyst Derived from Glycerol

A novel and environmentally friendly approach for the synthesis of this compound involves the use of a nonmetallic SO3H-carbon catalyst derived from glycerol. This catalyst facilitates the [3+2] cycloaddition of nitriles with sodium azide.

The optimal conditions for synthesizing this compound using this method were identified as reacting benzonitrile with sodium azide in a 1:1.5 molar ratio in DMF at 100 °C for 6 hours, with a catalyst loading of 10 wt% relative to the nitrile. ajgreenchem.com These conditions yielded the product in 92% isolated yield. ajgreenchem.com The protocol has been successfully applied to various substituted benzonitriles, achieving good to excellent yields (85-95%). ajgreenchem.com A key advantage of this methodology is the catalyst's stability and reusability; it can be recovered by simple filtration and reused for up to five cycles with only a marginal decrease in activity. ajgreenchem.com

Table 1: SO3H-Carbon Catalyzed Synthesis of this compound

| Parameter | Condition |

| Reactants | Benzonitrile, Sodium Azide |

| Catalyst | SO3H-Carbon (from glycerol) |

| Solvent | DMF |

| Temperature | 100 °C |

| Time | 6 h |

| Yield | 92% |

This table summarizes the optimized reaction conditions for the synthesis of this compound using a SO3H-carbon catalyst.

Sulfonated Reduced Graphene Oxide (SA-rGO)

Sulfonic acid functionalized reduced graphene oxide (SA-rGO) has emerged as a highly efficient, metal-free solid acid carbocatalyst for the synthesis of 5-substituted-1H-tetrazoles. rsc.org This catalyst promotes the [3+2] cycloaddition reaction between nitriles and sodium azide. rsc.org

The synthesis of this compound using SA-rGO was effectively carried out by reacting benzonitrile (1 mmol) with sodium azide (1.5 mmol) in DMSO (3 mL) in the presence of 10 mg of the catalyst. rsc.org The reaction mixture was stirred at 100°C for 6 hours. rsc.org Computational studies have shown that the SA-rGO catalyst significantly accelerates the reaction by lowering the energy barrier of the transition state by 7.5–11.7 kJ/mol compared to the uncatalyzed reaction. This catalyst demonstrates excellent reusability, maintaining its productivity for up to eight runs, making it an attractive option from an industrial standpoint. rsc.org

Table 2: SA-rGO Catalyzed Synthesis of this compound

| Parameter | Condition |

| Reactants | Benzonitrile, Sodium Azide |

| Catalyst | Sulfonated Reduced Graphene Oxide (SA-rGO) |

| Solvent | DMSO |

| Temperature | 100 °C |

| Time | 6 h |

| Catalyst Reusability | Up to 8 runs |

This table outlines the reaction parameters for the synthesis of this compound using SA-rGO as a catalyst.

Cysteine-Catalyzed Water-Mediated Synthesis

An eco-friendly, one-pot, multi-component methodology for synthesizing 5-substituted 1H-tetrazoles has been developed using cysteine as a catalyst in water. clockss.orgcrossref.org This method involves the reaction of an aldehyde, hydroxylamine hydrochloride, and sodium azide at room temperature. clockss.org

For the synthesis of this compound, the optimized conditions involve stirring a mixture of benzaldehyde (1 mmol), hydroxylamine hydrochloride (1.5 mmol), sodium azide (1.5 mmol), and cysteine (10 mol%) in water (10 mL) at room temperature for 30 minutes. clockss.org This approach yielded the desired product in 77% yield. clockss.org The use of water as a green solvent, mild reaction conditions, and operational simplicity are significant advantages of this process. clockss.org

Table 3: Cysteine-Catalyzed Synthesis of this compound

| Parameter | Condition |

| Reactants | Benzaldehyde, Hydroxylamine hydrochloride, Sodium azide |

| Catalyst | Cysteine (10 mol%) |

| Solvent | Water |

| Temperature | Room Temperature |

| Time | 30 min |

| Yield | 77% |

This table presents the optimized conditions for the water-mediated synthesis of this compound catalyzed by cysteine.

Nano-TiCl₄.SiO₂ Catalysis

Nano-TiCl₄.SiO₂, a solid Lewis acid, has proven to be a highly efficient and eco-friendly catalyst for the preparation of 5-substituted 1H-tetrazole derivatives. scielo.org.zaresearchgate.netscielo.org.za The catalyst is synthesized from the reaction of nano-SiO₂ and TiCl₄ and is conveniently recoverable and reusable for at least three cycles. scielo.org.zaresearchgate.netscielo.org.za

The synthesis of this compound is achieved by adding nano-TiCl₄.SiO₂ (0.1 g) to a mixture of benzonitrile (1 mmol) and sodium azide (2 mmol) in DMF (5 mL) and refluxing for 2 hours. scielo.org.za This protocol offers several advantages, including short reaction times, high yields, a clean process, and simple methodology. scielo.org.zascielo.org.za The particle size of the nano-TiCl₄.SiO₂ catalyst is reported to be between 14-20 nm (TEM) and 37-41 nm (SEM). scielo.org.zaajol.info The catalyst is thermally stable up to 173.43 °C. ajol.info

Table 4: Nano-TiCl₄.SiO₂ Catalyzed Synthesis of this compound

| Parameter | Condition |

| Reactants | Benzonitrile, Sodium Azide |

| Catalyst | Nano-TiCl₄.SiO₂ |

| Solvent | DMF |

| Temperature | Reflux |

| Time | 2 h |

| Catalyst Reusability | At least 3 times |

This table details the reaction conditions for the synthesis of this compound using nano-TiCl₄.SiO₂ as a catalyst.

Metal-Organic Frameworks (MOFs) as Catalysts

Metal-Organic Frameworks (MOFs) are increasingly utilized as catalysts for the synthesis of 5-substituted 1H-tetrazoles due to their porous nature and tunable chemical properties. researchgate.net

One example is a nickel-ascorbic acid MOF, which catalyzes the reaction between nitriles and sodium azide. nih.gov For the synthesis of this compound, a mixture of benzonitrile (1 mmol), sodium azide (1.3 mmol), and the Ni-ascorbic acid MOF (30 mg) in DMF (2 mL) is stirred at 120 °C. nih.gov This method has been shown to be effective for various nitriles. nih.gov

Another example is a melamine-based copper MOF (MTsCOO-Cu), which catalyzes the [3+2] cycloaddition of nitriles and sodium azide in PEG-400. researchgate.net A plausible mechanism suggests that the MOF activates the nitrile group, facilitating the cycloaddition step. researchgate.net

A magnetic mixed-metal MOF, CoFe₂O₄/[Cu₀.₆₃/Zn₀.₃₇-TMU-17-NH₂], has also been used for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide in polyethylene (B3416737) glycol 400 (PEG-400) at 120 °C, resulting in excellent yields and short reaction times. researchgate.net

Table 5: MOF-Catalyzed Synthesis of this compound

| Catalyst | Solvent | Temperature |

| Ni-ascorbic acid MOF | DMF | 120 °C |

| MTsCOO-Cu MOF | PEG-400 | 75 °C |

| CoFe₂O₄/[Cu/Zn-MOF] | PEG-400 | 120 °C |

This table provides an overview of different MOF-based catalytic systems for the synthesis of this compound.

Magnetic Nanocatalysts (e.g., Fe₃O₄@SiO₂-based)

Magnetic nanocatalysts, particularly those based on an iron oxide core (Fe₃O₄) coated with silica (SiO₂), offer a significant advantage in terms of catalyst recovery. The magnetic core allows for easy separation from the reaction mixture using an external magnet. These catalysts are often functionalized with various organic ligands and metal ions to enhance their catalytic activity.

Several Fe₃O₄@SiO₂-based nanocatalysts have been developed for the synthesis of 5-substituted 1H-tetrazoles:

Fe₃O₄@SiO₂@BHA-Cu(II): This catalyst, where BHA is a benzil (B1666583) monoxime-based ligand, has been used for the synthesis of 5-aryl-1H-tetrazoles. The proposed mechanism involves the activation of the nitrile by the copper complex, followed by a [3+2] cycloaddition with the azide ion. ias.ac.in The catalyst is reusable for up to 5 consecutive runs without a significant loss in activity. ias.ac.in

Fe₃O₄@SiO₂-Dop/Amide-BTA-Pd(0): This palladium-based nanocatalyst is effective for the one-pot tandem reaction of aryl halides with K₄[Fe(CN)₆] and sodium azide in water at 100 °C to produce 5-substituted 1H-tetrazoles. tandfonline.comtandfonline.com The catalyst can be easily recovered and reused. tandfonline.com

Fe₃O₄@SiO₂@SBA-3@2-ATP-Cu: This copper-functionalized mesoporous silica-coated magnetic nanoparticle shows high efficiency in the synthesis of 5-substituted 1H-tetrazoles at 120 °C, with good yields and short reaction times. It can be recycled for at least four runs. rsc.org

Fe₃O₄@SiO₂.SnCl₄: This tin-based magnetic nanocatalyst promotes the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide in refluxing DMF. oiccpress.com Its key advantages include reusability and shorter reaction times compared to other reported catalysts. oiccpress.com

Table 6: Comparison of Magnetic Nanocatalysts for this compound Synthesis

| Catalyst | Key Features |

| Fe₃O₄@SiO₂@BHA-Cu(II) | Recyclable up to 5 times, mild reaction conditions. ias.ac.in |

| Fe₃O₄@SiO₂-Dop/Amide-BTA-Pd(0) | One-pot synthesis in water, reusable. tandfonline.comtandfonline.com |

| Fe₃O₄@SiO₂@SBA-3@2-ATP-Cu | High yields at 120 °C, recyclable for 4 runs. rsc.org |

| Fe₃O₄@SiO₂.SnCl₄ | Shorter reaction times, reusable. oiccpress.com |

This table compares different Fe₃O₄@SiO₂-based magnetic nanocatalysts used in the synthesis of this compound.

Ionic Liquid Mediated Approaches

Ionic liquids (ILs) have emerged as green and efficient media and catalysts for the synthesis of this compound, primarily through the [3+2] cycloaddition of benzonitrile and an azide source. Their unique properties, such as low vapor pressure, high thermal stability, and recyclability, make them attractive alternatives to conventional organic solvents. researchgate.net

Acidic ionic liquids have proven particularly effective. For instance, piperazinium dihydrogen sulfate can act as both a catalyst and a solvent, facilitating the reaction between various organic nitriles and sodium azide to produce 5-substituted-1H-tetrazoles in good to excellent yields at 100°C. researchgate.netbenthamdirect.com This dual role eliminates the need for an additional organic solvent, simplifying the process. researchgate.netbenthamdirect.com The recyclability of such ionic liquids further enhances the green credentials of this approach. researchgate.netbenthamdirect.com

Another approach involves the use of ionic liquids as a support for metal catalysts. A novel ionic liquid-supported copper(II) catalyst has been developed for the microwave-assisted synthesis of 5-substituted-1H-tetrazoles. This method allows for easy separation of the product with high purity through simple extraction. researchgate.net Similarly, a chitosan-derived magnetic ionic liquid has been employed as a recyclable, biopolymer-supported catalyst for the synthesis of 5-substituted 1H-tetrazoles from nitriles and amines. rsc.org

In some cases, the ionic liquid itself can serve as the azide source. The [3+2] cycloaddition of nitriles with [bmim]N3 (1-butyl-3-methylimidazolium azide) has been successfully carried out using expanded perlite (B1173460) as a heterogeneous catalyst under solvent-free conditions, yielding 5-substituted 1H-tetrazoles in an environmentally friendly manner. thieme-connect.com Deep eutectic solvents (DESs), which are a type of ionic liquid, have also been utilized. A quaternary deep eutectic solvent composed of choline (B1196258) chloride, glycerol, L-arginine, and copper acetate has been shown to be an inexpensive, reusable, and benign dual solvent/catalyst medium for tetrazole synthesis under mild conditions. researchgate.net

The proposed mechanism in many ionic liquid-mediated syntheses involves the activation of the nitrile group. For example, in a reaction catalyzed by cuttlebone (which contains β-chitin that can act as a hydrogen bond donor) in DMSO, it is postulated that hydrogen bonding between the catalyst and the nitrogen atom of the nitrile increases the electrophilicity of the nitrile group, thereby accelerating the cyclization step with the azide ion. researchgate.net

Microwave-Assisted Synthesis

Microwave irradiation has been widely adopted to accelerate the synthesis of this compound, significantly reducing reaction times and often improving yields compared to conventional heating methods. organic-chemistry.orgmdpi.com This technique has been successfully applied to the [3+2] cycloaddition reaction of nitriles and sodium azide. thieme-connect.com

For instance, the transformation of inactive nitriles into 5-substituted 1H-tetrazoles can be efficiently achieved in DMF under microwave irradiation. organic-chemistry.orgmdpi.com The use of catalysts in conjunction with microwave heating has proven highly effective. Indium(III) chloride (InCl3) at a 10 mol% loading has been used to catalyze the reaction between structurally diverse organic nitriles and sodium azide, affording the corresponding tetrazoles in good to excellent yields (70-96%) with remarkably short reaction times. thieme-connect.com

The combination of microwave heating with nanoparticle catalysts has also been explored. Recyclable CuO nanoparticles have been employed to catalyze the microwave-assisted [3+2] cycloaddition, offering a cost-effective and rapid synthetic route under mild conditions. researchgate.net In one study, using 5 mol% of CuO nanoparticles in DMF under microwave irradiation for 15 minutes resulted in a 99% yield of this compound. researchgate.net Similarly, monodisperse platinum nanoparticles decorated on activated carbon (Md-Pt NPs@AC) have been used as a heterogeneous catalyst in DMF under microwave conditions (90°C, 140 W), leading to high yields in 10-30 minutes. scispace.com

The synergy between microwave irradiation and ionic liquids has also been harnessed. A robust and recyclable ionic liquid-supported copper(II) catalyst has been developed for the synthesis of 5-substituted-1H-tetrazoles using microwave irradiation, providing a greener and more energy-efficient process. researchgate.net

Reaction Optimization and Challenges in Synthesis

Optimizing reaction conditions is paramount for achieving high yields, minimizing side reactions, and developing sustainable synthetic protocols for this compound. Key parameters that are frequently investigated include the choice of solvent, reaction temperature and time, and catalyst loading and its reusability.

Solvent Effects (e.g., DMF, DMSO, Water, Toluene)

The choice of solvent significantly impacts the synthesis of this compound, influencing reaction rates and product yields. High-boiling point polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly employed and often lead to good results.

In many studies, DMF has been identified as the superior solvent. For the synthesis using an SO3H-carbon catalyst, DMF provided a 92% isolated yield, outperforming DMSO, THF, toluene, ACN, and water. benthamdirect.com Similarly, in a process catalyzed by silica sulfuric acid, both DMF and DMSO gave excellent yields, but DMF was preferred due to an easier workup. google.com L-proline catalyzed synthesis also showed the best results in DMF. nih.gov

However, DMSO has also been shown to be effective. In a study using a molybdenum trioxide (MoO3) catalyst, the highest yield (91%) was achieved in DMSO at 140°C. ajgreenchem.com Another method utilizing cuttlebone as a catalyst also favored DMSO. google.com

Water, being a green solvent, has been explored as a reaction medium. A humic acid-catalyzed three-component synthesis from benzaldehyde, hydroxylamine hydrochloride, and sodium azide gave a 92% yield in water, which was superior to yields in DMF (81%) and DMSO (64%). researchgate.netgoogle.com The use of a water/isopropanol mixture has also been reported to be effective in a zinc bromide-promoted synthesis from thiocyanates.

Conversely, less polar or non-polar solvents like toluene are generally not effective. In several studies, the reaction did not proceed or gave no product in toluene. researchgate.netresearchgate.netgoogle.com This is often attributed to the poor solubility of reagents like sodium azide in such solvents. researchgate.netresearchgate.net Other solvents like ethanol (B145695), acetonitrile (B52724) (ACN), and THF have been reported to give lower yields or only trace amounts of the product. benthamdirect.com

A significant challenge with using high-boiling point solvents like DMF and DMSO is their removal from the final product due to their solubility in both water and organic solvents. researchgate.netresearchgate.net This can complicate the purification process.

| Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|

| SO3H-carbon | DMF | 92 | benthamdirect.com |

| DMSO | 60 (with side products) | benthamdirect.com | |

| THF | Low | benthamdirect.com | |

| Toluene | No reaction | benthamdirect.com | |

| ACN | Trace | benthamdirect.com | |

| Water | Trace | benthamdirect.com | |

| Humic Acid | Water | 92 | researchgate.netgoogle.com |

| DMF | 81 | researchgate.netgoogle.com | |

| DMSO | 64 | researchgate.netgoogle.com | |

| CH3CN | 43 | researchgate.netgoogle.com | |

| Toluene | 0 | researchgate.netgoogle.com | |

| MoO3 (15 mol%) | DMSO | 91 | ajgreenchem.com |

| DMF | 72 | ajgreenchem.com | |

| CuO Nanoparticles (5 mol%) | DMF | 80 (conventional heating) | researchgate.net |

| DMF | 99 (microwave) | researchgate.net |

Temperature and Reaction Time Optimization

Temperature and reaction time are interdependent parameters that must be carefully optimized to maximize product yield while minimizing energy consumption and potential side reactions.

Increasing the reaction temperature generally accelerates the rate of tetrazole formation, but only up to an optimal point. For instance, in the synthesis using an SO3H-carbon catalyst, increasing the temperature from 60°C to 100°C enhanced the reaction rate, with the maximum yield (92%) being achieved at 100°C. benthamdirect.com A further increase to 120°C did not improve the yield. benthamdirect.com Similarly, for a molybdenum trioxide (MoO3) catalyzed reaction, 140°C was found to be the optimal temperature to achieve a 91% yield in just 1.5 hours. ajgreenchem.com

The optimal reaction time is often linked to the chosen temperature and catalyst. In the SO3H-carbon catalyzed system at 100°C, a 6-hour reaction period was found to be optimal for achieving the maximum yield. benthamdirect.com Extending the reaction time beyond this did not lead to further improvement. benthamdirect.com In a more rapid, microwave-assisted synthesis using CuO nanoparticles, a 99% yield was obtained in only 15 minutes. researchgate.net In contrast, conventional heating with the same catalyst required 10 hours to achieve an 80% yield. researchgate.net A humic acid-catalyzed reaction in water at 100°C required 4 hours. google.com

Lowering the temperature can have a detrimental effect on the yield. For example, in an L-proline catalyzed synthesis, decreasing the temperature from 110°C to 80°C negatively impacted the product yield. nih.gov

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| SO3H-carbon (10 wt%) | DMF | 60 | 6 h | Lower yield | benthamdirect.com |

| 100 | 6 h | 92 | benthamdirect.com | ||

| 120 | 6 h | No improvement | benthamdirect.com | ||

| MoO3 (15 mol%) | DMSO | 140 | 1.5 h | 91 | ajgreenchem.com |

| Humic Acid (0.1 g) | Water | 100 | 4 h | 92 | researchgate.netgoogle.com |

| Cuttlebone | DMSO | 110 | - | Good yield | google.com |

| CuO Nanoparticles (5 mol%) (Microwave) | DMF | - | 15 min | 99 | researchgate.net |

Catalyst Loading and Reusability

The amount of catalyst used (catalyst loading) is a crucial factor influencing reaction efficiency and cost. The goal is to use the minimum amount of catalyst required to achieve a high yield in a reasonable time. For instance, in a synthesis using an SO3H-carbon catalyst, the loading was varied from 5 to 20 wt%, with 10 wt% being identified as the optimal amount to achieve a 92% yield. benthamdirect.com In another example, using silica sulfuric acid, a 100% molar ratio of the catalyst was found to be sufficient, as lower loadings led to longer reaction times and lower yields, while higher loadings only slightly increased the yield. acs.org With a molybdenum trioxide (MoO3) catalyst, increasing the loading from 2.5 mol% to 15 mol% dramatically improved the yield from a meager 25-30% to 91% and significantly reduced the reaction time. ajgreenchem.com

A key advantage of heterogeneous catalysts is their potential for recovery and reuse, which is critical for sustainable and cost-effective industrial processes. Many catalysts developed for this compound synthesis have demonstrated excellent reusability.

SO3H-carbon catalyst : This catalyst was recovered by simple filtration, washed, and reused for five cycles without any significant loss of activity. benthamdirect.com

Humic acid : This inexpensive, natural polymer catalyst was also easily recovered and reused. researchgate.netgoogle.com

Magnetic Nanoparticle Catalysts : Catalysts supported on magnetic nanoparticles, such as AlFe2O4–MWCNT–TEA–Ni(ii), offer straightforward recovery using an external magnet. This particular catalyst was reused for seven runs with only a slight decrease in efficiency. rsc.org A magnetic Brønsted acidic ionic liquid based on this compound also showed good reusability. nih.gov

Cuttlebone : This natural material, when used as a catalyst, could also be recovered and reused. google.com

Copper(II) on aminated epichlorohydrin-activated silica (CAES) : This heterogeneous catalyst was recovered by filtration and reused multiple times. mdpi.com

Natrolite zeolite : This natural zeolite catalyst was recovered by filtration and reused several times with only a slight decrease in activity.

The stability and consistent performance of these catalysts over multiple cycles underscore their potential for practical applications.

| Catalyst | Optimal Loading | Reusability | Reference |

|---|---|---|---|

| SO3H-carbon | 10 wt% | Recycled 5 times without loss of activity | benthamdirect.com |

| Humic Acid | 0.1 g per 1 mmol aldehyde | Reusable | researchgate.netgoogle.com |

| MoO3 | 15 mol% | Not specified | ajgreenchem.com |

| AlFe2O4–MWCNT–TEA–Ni(ii) | Not specified | Recycled 7 times with slight decrease in efficiency | rsc.org |

| Magnetic Brønsted acidic ionic liquid | Not specified | Reusable several times without remarkable loss of activity | nih.gov |

| CuO Nanoparticles | 5 mol% | Reusable | researchgate.net |

| CuSO4·5H2O | Not specified | Homogeneous, not easily recovered |

Side Reactions and Product Purification

The purification of this compound typically involves several steps after the reaction is complete. A common work-up procedure involves cooling the reaction mixture, followed by acidification (often with hydrochloric acid to a pH of 2-3) to precipitate the tetrazole product, which exists as a salt in the basic reaction medium. The crude product is then collected by filtration.

Subsequent purification is often achieved through recrystallization. A mixture of n-hexane and ethyl acetate (1:1) is a commonly cited solvent system for recrystallizing this compound and its derivatives to obtain colorless crystals. In another method, crude 5-phenyl-tetrazole is purified using absolute ethyl alcohol, followed by centrifugation and drying. google.com

When high-boiling point solvents like DMF or DMSO are used, their removal is a key part of the purification process. This can be challenging due to their solubility in both water and common organic solvents. researchgate.netresearchgate.net Distillation, often under reduced pressure, is employed to recover these solvents before the acidification and precipitation step. google.com

In syntheses starting from aldehydes, after completion of the reaction and separation of the catalyst, the filtrate is typically treated with acid, extracted with an organic solvent like ethyl acetate, and then washed with water. google.com For some products, purification by flash column chromatography may be necessary.

Coordination Chemistry of 5 Phenyl 1h Tetrazole

5-Phenyl-1H-tetrazole as a Versatile Ligand

This compound stands out as a highly versatile ligand in coordination chemistry. Its tetrazole ring contains multiple nitrogen atoms, which provide numerous potential coordination sites for binding to metal ions. This allows it to engage in various coordination modes, including monodentate, bidentate, and bridging fashions, facilitating the self-assembly of a wide array of coordination complexes. These structures can range from discrete molecules to extended one-, two-, and three-dimensional coordination polymers.

The deprotonated form of the ligand, 5-phenyltetrazolate, is particularly important. The acidic nature of the N-H proton allows this compound to act as a bioisostere of carboxylic acids, a property that is significant in medicinal chemistry. nih.govnih.gov In coordination chemistry, this deprotonation leads to the formation of an anionic ligand that readily forms stable complexes. The tetrazole ring's donor capacity is considered superior to that of some other nitrogen-based ligands, such as those based on imidazole (B134444). This versatility makes 5-substituted-1H-tetrazoles effective building blocks for creating molecular coordination networks, also known as metal-organic frameworks (MOFs). nih.gov

Formation of Metal Complexes

The ability of this compound to coordinate with a wide range of metal ions has led to the synthesis of numerous metal-organic complexes with diverse structures and properties.

This compound and its derivatives form stable complexes with numerous transition metals.

Silver (I): Solvothermal reactions of silver nitrate (B79036) (AgNO₃) and this compound (Hptz) in the presence of polyoxometalates have yielded four distinct three-dimensional silver coordination polymers. acs.org An example is the complex [Ag₁₇(ptz)₁₁(PW₁₂O₄₀)₂]n, which showcases the ligand's ability to facilitate the assembly of complex, high-nuclearity structures. acs.org

Cobalt (II) and Zinc (II): The ligand readily coordinates with Co(II) and Zn(II). In situ reactions have been used to create Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers. nih.govacs.org For instance, a complex with the formula [Co(x)Zn(1-x)(L)]n (where L is this compound) forms a classical diamondoid network. nih.gov Cobalt complexes with related ditopic tetrazole ligands have also been synthesized and studied. nih.govjdigitaldiagnostics.com Furthermore, zinc complexes featuring the 5-phenyltetrazolate anion have been prepared, where the Zn(II) center is typically four-coordinated in a distorted tetrahedral geometry. arkat-usa.org

Copper (II): A variety of Cu(II) complexes have been synthesized. jdigitaldiagnostics.comscispace.com The reaction of a ditopic ligand derived from this compound with Cu(II) halides resulted in coordination compounds such as [Cu(HL)₂Cl₂] and the coordination polymer [CuL₂(H₂O)]n. jdigitaldiagnostics.com In some frameworks, Cu(II) ions are bridged by tetrazolate anions to generate two-dimensional sheets that are further pillared to form a 3D structure. acs.org

Ruthenium (II): this compound has been employed as a ligand in the synthesis of ruthenium-based complexes, which have been investigated for potential applications as anticancer agents. The tetrazole ring's strong donor capacity is crucial in forming these stable Ru(η⁵-C₅H₅) complexes.

A significant application of this compound in coordination chemistry is its use as a building block for coordination polymers or metal-organic frameworks (MOFs). nih.gov Its ability to bridge multiple metal centers through the nitrogen atoms of the tetrazole ring allows for the construction of extended networks in one, two, or three dimensions. scispace.combohrium.com

Solvothermal synthesis is a common technique employed for creating these structures. acs.orgsigmaaldrich.comcookechem.com For example, 3D polyoxometalate-based silver coordination polymers have been successfully synthesized using this method. acs.orgsigmaaldrich.comcookechem.comlookchem.com The resulting frameworks can exhibit complex topologies. The reaction of this compound with Zn(II) and Co(II) salts under hydrothermal conditions produced a coordination polymer with a diamondoid net. nih.govacs.org Similarly, reactions with Zn(II) and Cu(II) salts have generated tetrazolate-based polymers with 2D layer structures and 3D frameworks, demonstrating how the ligand directs the assembly of these extended architectures. acs.org

In addition to transition metals, this compound is also utilized in the synthesis of organolanthanide complexes. sigmaaldrich.comcookechem.comlookchem.comcenmed.combiomall.in The deprotonated 5-phenyltetrazolate anion serves as a versatile ligand for lanthanide ions, contributing to the development of coordination chemistry beyond the d-block elements.

Structural Analysis of Metal-Tetrazole Complexes

The precise structures of the complexes formed with this compound are determined using various analytical techniques, with single-crystal X-ray diffraction being the most definitive method.

Studies have shown that in these complexes, multidentate tetrazolate ligands can coordinate to metal atoms through different nitrogen atoms (N1, N2, N3, N4) of the heterocyclic ring, leading to the formation of polymeric structures. arkat-usa.org

For example, the crystal structure of a coordination polymer involving a derivative of this compound and Cu(II), [CuL₂(H₂O)]n, has been determined by XRD. jdigitaldiagnostics.com In another study, a cobalt(II) complex with a benzeneditetrazol-5-yl ligand was found to have an octahedral geometry, with the Co(II) atom being six-coordinate. nih.gov The crystallographic analysis of copper(I) π-complexes with an allylthio-substituted 1-phenyl-1H-tetrazole revealed a trigonal pyramidal coordination environment for the Cu(I) atoms. lnu.edu.uascispace.com The analysis of various Zn(II) and Cu(II) tetrazolate polymers has revealed structures ranging from 2D layers with rare kagomé dual topology to complex 3D frameworks. acs.org

These crystallographic studies are essential for understanding the structure-property relationships in this class of materials.

Table 1: Examples of Metal Complexes with this compound and Derivatives

| Metal Ion | Complex Formula/Description | Key Structural Features |

| Ag(I) | [Ag₁₇(ptz)₁₁(PW₁₂O₄₀)₂]n | 3D Polyoxometalate-based coordination polymer. acs.org |

| Co(II)/Zn(II) | [Co(x)Zn(1-x)(L)]n (L = this compound) | 3D coordination polymer with a classical diamondoid net. nih.govacs.org |

| Cu(II) | [CuL₂(H₂O)]n (L = deprotonated ditopic tetrazole) | Molecular coordination polymer. jdigitaldiagnostics.com |

| Zn(II) | [Zn₃(Tz)₆(H₂O)₂]n (Tz = tetrazolate) | 2D layer structure with a rare kagomé dual topology. acs.org |

| Cu(I) | Cu₂(atpt)₂(H₂O)₂₂ (atpt = 5-(allylthio)-1-phenyl-1H-tetrazole) | Binuclear π-complex; trigonal pyramidal Cu(I) coordination. scispace.com |

Table 2: Selected Crystallographic Data for Metal Complexes with Phenyl-Tetrazole Ligands

| Compound | Crystal System | Space Group | Key Features |

| [Co(C₈H₆N₈)₂(H₂O)₂(CH₃CN)₂]Cl₂ | Triclinic | P-1 | Octahedral Co(II) coordination geometry. nih.gov |

| Cu₂(atpt)₂(H₂O)₂₂ | Monoclinic | P2₁/n | Centrosymmetric cationic dimers with a six-membered {M₂N₄} cycle. scispace.com |

| [Cd₂I₂(2,2'-bipy)₂(ptt)₂] | Monoclinic | P2₁/n | Dinuclear complex with square pyramidal Cd(II) coordination. lookchem.com |

| [Cu₂(Tz)₃(OH)]n | Monoclinic | P2₁/c | 3D layer-pillar structure with a fsc topology net. acs.org |

Spectroscopic Characterization

Spectroscopic techniques such as Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the characterization of this compound and its coordination complexes.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in a molecule. In the context of this compound complexes, the disappearance of the ν(C≡N) band from the nitrile precursor and the appearance of bands corresponding to N-H and O-H stretching vibrations are indicative of successful tetrazole ring formation. unimi.it The IR spectra of bis-tetrazoles show characteristic down-shifts of the tetrazole C-H stretching vibration upon coordination to a metal ion, such as copper(II). nih.gov In a study of 4-Chloro-2-[(1-phenyl-1H-tetrazol-5-ylimino)-methyl] phenol, a characteristic band at 1605 cm⁻¹ was attributed to the C=N stretching vibration of the azomethine group. scirp.org

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis absorption spectrum of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine in ethanol (B145695) exhibits three main absorption bands. mdpi.com Changes in the UV-Vis absorption spectra of this compound derivatives in the presence of metal ions can suggest the formation of complexes. nih.gov For example, the UV-Vis spectra of 5-(2,6-dimethyl- and 5-(2,6-diisopropylphenoxy)-(1H)-tetrazole have been measured and compared with calculated spectra. growingscience.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. In ¹H NMR spectra of tetrazoles, a characteristic signal for the C-H proton of the tetrazole ring is often observed. nih.gov For instance, in the ¹H NMR spectrum of 1,5-bis[2-(1H-tetrazol-1-yl)phenyl(thio)]-3-phenylazapentane, a singlet at 8.90 ppm corresponds to the two C-H protons of the tetrazole rings. nih.gov The chemical shift of the carbon atom in the tetrazole ring in ¹³C NMR spectra can help differentiate between 1,5- and 2,5-disubstituted tetrazole isomers. mdpi.com For example, the ¹³C chemical shift for 1-methyl-5-phenyltetrazole (B3340059) is around 154.2 ppm, while for 2-methyl-5-phenyltetrazole it is approximately 164.25 ppm. mdpi.com

| Spectroscopic Technique | Compound | Key Observations | Reference |

| IR | Bis-tetrazoles | Down-shift of tetrazole C-H stretching vibration upon Cu(II) coordination. | nih.gov |

| IR | 4-Chloro-2-[(1-phenyl-1H-tetrazol-5-ylimino)-methyl] phenol | C=N stretching vibration at 1605 cm⁻¹. | scirp.org |

| UV-Vis | 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine | Three main absorption bands in ethanol. | mdpi.com |

| ¹H NMR | 1,5-Bis[2-(1H-tetrazol-1-yl)phenyl(thio)]-3-phenylazapentane | Singlet at 8.90 ppm for tetrazole C-H protons. | nih.gov |

| ¹³C NMR | 1-Methyl-5-phenyltetrazole | ~154.2 ppm for tetrazole carbon. | mdpi.com |

| ¹³C NMR | 2-Methyl-5-phenyltetrazole | ~164.25 ppm for tetrazole carbon. | mdpi.com |

Supramolecular Interactions in Coordination Chemistry

Supramolecular interactions, including Ag(I)···π interactions, hydrogen bonding, and π-π stacking, play a pivotal role in the assembly of this compound coordination complexes into higher-dimensional networks. These non-covalent interactions are crucial for the stability and structural diversity of the resulting materials. scielo.br

Ag(I)···π Interactions

Interactions between silver(I) ions and the π-system of the phenyl ring of this compound are a significant feature in the coordination chemistry of this ligand. These Ag(I)···π interactions contribute to the formation of unique supramolecular architectures. In a series of polyoxometalate-based silver coordination polymers, four distinct types of Ag(I)···π interactions were observed: m-η¹, m/p-η², o/m-η², and o/m/p-η³. acs.org The specific type of interaction was found to be dependent on the polyoxometalate used. acs.org The Ag-C distances in these interactions are typically below the sum of the van der Waals radii, indicating a significant bonding character. rsc.org These interactions can link individual complex units into one-dimensional chains or more complex two-dimensional layers. rsc.org

Hydrogen Bonding Interactions

Hydrogen bonding is a ubiquitous and critical interaction in the solid-state structures of this compound and its coordination compounds. The tetrazole ring can act as both a hydrogen bond donor (N-H) and acceptor (uncoordinated nitrogen atoms). In the crystal structure of 5-[4-(1H-imidazol-1-yl)phenyl]-1H-tetrazole, molecules are connected into zigzag chains through N-H···N hydrogen bonds between the tetrazole and imidazole rings. nih.gov In another example, the crystal structure of 5-p-tolyl-1H-tetrazole features intermolecular N-H···N hydrogen bonds that link symmetry-related molecules. nih.gov In some cases, coordinated water molecules can also participate in hydrogen bonding with uncoordinated tetrazole nitrogen atoms or other solvent molecules, further stabilizing the crystal packing. nih.gov

Medicinal Chemistry and Biological Applications of 5 Phenyl 1h Tetrazole

Bioisosterism with Carboxylic Acids

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic configuration, is a cornerstone of drug design. The 5-substituted-1H-tetrazole ring is a well-established non-classical bioisostere of the carboxylic acid moiety. This substitution is often employed to enhance a drug candidate's developability by improving its pharmacokinetic and metabolic profiles. The tetrazole ring's acidity is comparable to that of a carboxylic acid, allowing it to participate in similar ionic interactions with biological targets, while its distinct electronic and lipophilic character can offer significant advantages.

Enhancement of Pharmacokinetic Properties

The replacement of a carboxylic acid group with a 5-phenyl-1H-tetrazole moiety can profoundly influence a molecule's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). The tetrazole group, while acidic, is generally more lipophilic than the corresponding carboxylate. This increased lipophilicity can lead to improved oral bioavailability, a critical factor in drug development. For instance, in the development of angiotensin II receptor antagonists, the substitution of a carboxylic acid with a tetrazole ring has been shown to enhance biological activity and metabolic stability.

Furthermore, the tetrazole ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, can influence its binding to plasma proteins and target receptors, thereby affecting its distribution and duration of action. The planar nature of the tetrazole ring, similar to the carboxylate group, allows it to occupy similar binding pockets in enzymes and receptors.

Influence on Metabolic Stability

One of the primary drivers for employing the tetrazole-for-carboxylic acid bioisosteric switch is the enhancement of metabolic stability. Carboxylic acids are susceptible to various metabolic transformations in the liver, including glucuronidation, which can lead to rapid clearance and potential formation of reactive metabolites. The tetrazole ring is significantly more resistant to these metabolic pathways. This increased metabolic stability often results in a longer biological half-life and a more favorable dosing regimen for a drug candidate. The inherent stability of the tetrazole ring makes it a privileged scaffold in the design of metabolically robust pharmaceuticals.

Diverse Biological Activities

Beyond its utility as a bioisostere, the this compound core and its derivatives have been shown to possess a wide array of intrinsic biological activities. This section will focus specifically on the documented antimicrobial properties of this class of compounds.

Antimicrobial Properties

The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Tetrazole-containing compounds have demonstrated promising activity against a range of bacteria and fungi.

Research has demonstrated that derivatives of this compound exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a study on a series of 1-(benzothiazol-2'-yl)-5-phenyl-tetrazole derivatives revealed good antibacterial activity against Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these compounds were found to be in the range of 50-100 µg/mL against these bacteria.

Another study investigating 5-(4-chlorophenyl)-1H-tetrazole reported no significant activity against the tested strains, with the exception of a low sensitivity observed for P. aeruginosa. jmchemsci.com This highlights that substitutions on the phenyl ring and at the N1 position of the tetrazole ring can significantly modulate the antibacterial spectrum and potency.

Below is a data table summarizing the antibacterial activity of a representative this compound derivative.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| 1-(Benzothiazol-2'-yl)-5-phenyl-tetrazole Derivatives | Staphylococcus aureus | 50-100 |

| Bacillus cereus | 50-100 | |

| Escherichia coli | 50-100 | |

| Pseudomonas aeruginosa | 50-100 |

In addition to antibacterial effects, derivatives of this compound have been explored for their antifungal properties. A study on novel phenyl(2H-tetrazol-5-yl)methanamine derivatives, which are structurally related to this compound, demonstrated antifungal activity against Aspergillus niger. One of the synthesized compounds showed a moderate minimum inhibitory concentration (MIC) of 750 µg/mL against this fungus. researchgate.net Given the close relationship between Aspergillus niger and the toxigenic fungus Aspergillus flavus, these findings suggest the potential of the this compound scaffold as a basis for the development of new antifungal agents.

The following table presents the antifungal activity of a representative derivative.

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Phenyl(2H-tetrazol-5-yl)methanamine Derivative | Aspergillus niger | 750 |

Anticancer and Antitumor Activities

Derivatives of this compound have emerged as a promising class of compounds in the pursuit of new anticancer therapies. Their mechanisms of action are multifaceted, targeting various pathways involved in tumor progression.

A notable area of research has been the synthesis and evaluation of 5-phenyl-1-(5-substituted phenyl isoxazol-3-yl)-1H-tetrazole derivatives for their anticancer properties. In a study, these compounds were screened against a panel of approximately 60 human tumor cell lines. Among the synthesized derivatives, two compounds, 4b and 4i, demonstrated significant growth inhibition against leukemia cell lines at a single high dose (10⁻⁵ M). chalcogen.roresearchgate.net This highlights the potential of this structural motif in developing agents with specific cytotoxicity towards hematological malignancies.

Another series of 1-[5-(substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives were also synthesized and evaluated. One particular compound in this series, with a 4-chlorophenyl substituent on the pyrazoline ring, showed notable activity against the SK-OV-3 ovarian cancer cell line, with a growth percentage of 34.94%.

| Compound Class | Specific Derivative | Cancer Type/Cell Line | Activity Noted |

|---|---|---|---|

| 5-phenyl-1-(5-substituted phenyl isoxazol-3-yl)-1H-tetrazole | 4b and 4i | Leukemia | Significant growth inhibition at 10⁻⁵ M |

| 1-[5-(substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole | 4-chlorophenyl derivative | Ovarian Cancer (SK-OV-3) | Growth percentage of 34.94% |

Microtubules, dynamic polymers of tubulin, are crucial for cell division, making them an attractive target for anticancer drugs. Certain tetrazole derivatives have been identified as inhibitors of tubulin polymerization. One study highlighted a novel tetrazole derivative, compound 14, which demonstrated the most potent effect on tubulin polymerization inhibition with an IC₅₀ of 0.8 µM. mdpi.com Another related compound, 17, also showed significant inhibitory potential with an IC₅₀ value of 4.25 µM, which was comparable to the well-known tubulin inhibitor, colchicine (B1669291) (IC₅₀ of 3.89 µM). nih.gov These findings underscore the potential of the this compound framework in designing new microtubule-targeting agents.

| Compound | Tubulin Polymerization Inhibition IC₅₀ (µM) |

|---|---|

| Compound 14 | 0.8 |

| Compound 17 | 4.25 |

| Colchicine (Reference) | 3.89 |

While this compound itself has not been reported to cleave DNA, its transition metal complexes have shown significant DNA cleavage activity. researchgate.netillinois.edu These complexes typically function as chemical nucleases, inducing DNA strand scission. The mechanism often involves the generation of reactive oxygen species, which then attack the deoxyribose sugar or the nucleobases of the DNA. sciepub.com In many cases, this activity is enhanced in the presence of an external agent such as hydrogen peroxide (H₂O₂). nih.gov This line of research opens up possibilities for developing targeted therapies where the DNA-cleaving activity of these metal complexes could be directed towards tumor cells.

The cyclooxygenase-2 (COX-2) enzyme is often overexpressed in various cancers and plays a role in inflammation and tumor growth. Consequently, selective COX-2 inhibitors are being investigated as potential anticancer agents. A series of novel 5-substituted 1H-tetrazoles have been developed and evaluated as COX-2 inhibitors. The most potent compounds in this series exhibited IC₅₀ values of 6 and 7 µM for COX-2, while showing very weak inhibition of the COX-1 isoform (IC₅₀ > 100 µM), indicating a high degree of selectivity. nih.gov This selectivity is crucial for minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

| Compound Activity | IC₅₀ Value (µM) |

|---|---|

| COX-2 Inhibition (most potent compounds) | 6 - 7 |

| COX-1 Inhibition | > 100 |

Anti-inflammatory and Analgesic Effects

Derivatives of this compound have also been explored for their potential to alleviate inflammation and pain. A series of 1-[5-(substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazoles were synthesized and screened for these activities. chalcogen.ro In the carrageenan-induced paw edema model in rats, a standard test for acute inflammation, these compounds showed a dose-dependent reduction in paw swelling.

The analgesic properties were evaluated using the acetic acid-induced writhing test in mice, a model for peripheral pain. nih.gov Several of the synthesized tetrazole derivatives demonstrated a significant reduction in the number of writhes, indicating potent analgesic activity. For instance, a compound with a 4-nitrophenyl substituent on the pyrazoline ring showed a 61.35% protection in the writhing test. chalcogen.ro Another derivative containing a 4-chlorophenyl group exhibited 59.85% protection. chalcogen.ro These findings suggest that the this compound scaffold can be effectively utilized to develop new anti-inflammatory and analgesic drugs.

| Substituent on Pyrazoline Ring | Analgesic Activity (% Protection) |

|---|---|

| 4-Nitrophenyl | 61.35 |

| 4-Chlorophenyl | 59.85 |

Anticonvulsant Activity

The search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing, and this compound derivatives have shown promise in this area. Their anticonvulsant activity has been evaluated in standard preclinical models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.

In one study, a series of 5-substituted 1-H-tetrazoles were synthesized and tested. researchgate.net Compound 2k was identified as the most potent in the MES model, with an ED₅₀ value of 9.6 mg/kg. researchgate.net In the scPTZ model, which is indicative of activity against absence seizures, compound 2j was particularly effective, with an ED₅₀ of 83.3 mg/kg. researchgate.net These results demonstrate the potential of these compounds to manage different types of seizures.

| Compound | Anticonvulsant Test Model | ED₅₀ (mg/kg) |

|---|---|---|

| 2k | Maximal Electroshock (MES) | 9.6 |

| 2j | Subcutaneous Pentylenetetrazole (scPTZ) | 83.3 |

Antidiabetic Activity

Derivatives of this compound have demonstrated notable potential as antidiabetic agents. Research has focused on their ability to modulate key biological targets involved in glucose metabolism.

A significant area of investigation involves the development of 5-substituted-1H-tetrazole derivatives as potent agonists of Peroxisome Proliferator-Activated Receptor γ (PPARγ), a key regulator of glucose and lipid metabolism. For instance, a series of 5-(4-alkoxyphenylalkyl)-1H-tetrazole derivatives were synthesized and evaluated for their antidiabetic effects. One particularly potent compound, 5-[3-[6-(5-methyl-2-phenyl-4-oxazolylmethoxy)-3-pyridyl]propyl]-1H-tetrazole, exhibited powerful glucose-lowering activity, being approximately 72 times more active than the established antidiabetic drug, pioglitazone (B448) hydrochloride. This enhanced activity is attributed to its strong agonistic effect on PPARγ.

Another approach has been the synthesis of hybrid molecules incorporating the this compound moiety with other heterocyclic systems known for their biological activities. For example, a series of 1-[(5-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives were synthesized and screened for their antidiabetic properties. Several of these compounds exhibited significant antidiabetic activity in preclinical models. The rationale behind this molecular hybridization is to combine the therapeutic benefits of both the tetrazole and pyrazole (B372694) scaffolds to create more effective antidiabetic agents.

Table 1: Antidiabetic Activity of Selected this compound Derivatives

| Compound | Target | Mechanism of Action | Observed Effect |

|---|---|---|---|

| 5-[3-[6-(5-methyl-2-phenyl-4-oxazolylmethoxy)-3-pyridyl]propyl]-1H-tetrazole | PPARγ | Agonist | Potent glucose and lipid lowering activity |

| 1-[(5-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives | Not specified | Not specified | Prominent antidiabetic activity |

Antioxidant Properties

Several studies have highlighted the antioxidant potential of this compound derivatives. Oxidative stress is implicated in the pathogenesis of numerous diseases, and compounds with antioxidant capabilities are of significant therapeutic interest.

The antioxidant activity of these compounds is often evaluated using in vitro methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. In a study involving 1-[(5-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives, several compounds demonstrated prominent antioxidant activity. This suggests that the combined structural features of the tetrazole and pyrazole rings contribute to their ability to neutralize free radicals.

Antiviral Activity (e.g., Anti-HIV, Hepatitis C Virus Serine Protease NS3 Inhibitors)

The tetrazole scaffold has been identified as a valuable component in the design of antiviral agents. Derivatives of this compound have been investigated for their activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).